what is the exact mass and molecular weight of NA4 N-glycan
what is the exact mass and molecular weight of NA4 N-glycan
An In-Depth Technical Guide to the Mass and Molecular Weight of NA4 N-Glycan
Introduction: Defining the NA4 N-Glycan
The NA4 N-glycan, also known as asialo-, galactosylated, tetra-antennary complex-type N-glycan, is a significant oligosaccharide found on various mammalian glycoproteins, including human alpha-1 acid glycoprotein (hAAGP).[1][2][3] Its structure is characterized by a common pentasaccharide core (Man3GlcNAc2) to which four antennae are attached, each terminating with a galactose residue. The absence of sialic acid residues ("asialo-") is a key feature of this particular glycan. Understanding the precise mass and molecular weight of NA4 is fundamental for researchers in proteomics, drug development, and quality control of therapeutic glycoproteins, as these values are critical for structural elucidation and purity assessment.
This guide provides a detailed overview of the exact mass and molecular weight of the NA4 N-glycan, the theoretical basis for these measurements, and the experimental protocols for their determination using mass spectrometry.
Part 1: Core Physicochemical Properties of NA4 N-Glycan
A precise understanding of mass is critical in analytical biochemistry. For a molecule like NA4 N-glycan, two key mass-related terms are used: molecular weight (or average mass) and exact mass (or monoisotopic mass).
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Molecular Weight (Average Mass): This is calculated using the weighted average of the natural abundances of all isotopes for each element in the molecule. It is the value typically used in stoichiometry and is what would be measured for a bulk quantity of the substance.
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Exact Mass (Monoisotopic Mass): This is the mass of the molecule calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O).[4] High-resolution mass spectrometers are capable of resolving these isotopic peaks, making the monoisotopic mass a critical value for accurate mass determination in glycomics.
The quantitative data for NA4 N-glycan is summarized below:
| Property | Value | Source |
| Synonyms | A4G4, Asialo-, galactosylated, tetra-antennary N-linked glycan | [1][2][5] |
| Molecular Formula | C90H150N6O66 | [5] |
| Molecular Weight (Average) | 2373 Da | [1][2][3] |
| Exact Mass (Monoisotopic) | 2370.8566 m/z | [1] |
The difference between the molecular weight and the exact mass arises from the contribution of heavier isotopes (like ¹³C) in the average mass calculation. For high-resolution mass spectrometry, the monoisotopic mass is the more relevant and precise value.
Part 2: Experimental Determination of NA4 N-Glycan Mass
Mass spectrometry (MS) is the cornerstone technique for the structural characterization of carbohydrates due to its high sensitivity and accuracy.[6][7] The determination of the mass of NA4 N-glycan typically involves a multi-step workflow designed to release the glycan from its parent glycoprotein, purify it, and then analyze it using a mass spectrometer.
The Causality Behind the Experimental Workflow
The choice of each step in the workflow is dictated by the need to isolate the analyte of interest (the N-glycan) and present it to the mass spectrometer in a form that allows for efficient ionization and accurate mass-to-charge ratio (m/z) measurement.
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N-Glycan Release: N-glycans are covalently attached to proteins. To analyze them in isolation, they must first be cleaved from the protein backbone. The enzyme Peptide-N-Glycosidase F (PNGase F) is the gold standard for this process. It specifically cleaves the bond between the innermost GlcNAc residue of the N-glycan and the asparagine residue of the protein, ensuring the release of the entire glycan without degradation.[8]
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Purification and Desalting: After enzymatic release, the sample contains a mixture of the released glycans, the deglycosylated protein, salts from buffers, and the PNGase F enzyme itself. These contaminants can interfere with the mass spectrometry analysis by suppressing the glycan signal. Therefore, a purification step, often using techniques like hydrophilic interaction liquid chromatography (HILIC), is essential to isolate the glycans.[9]
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Mass Spectrometric Analysis:
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Ionization: Glycans are not inherently charged molecules and must be ionized to be detected by a mass spectrometer. The two most common ionization techniques for glycans are Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI).[7]
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MALDI: In this technique, the purified glycans are co-crystallized with a matrix (like 2,5-dihydroxybenzoic acid, DHB) that absorbs laser energy. A pulsed laser desorbs and ionizes the matrix and the analyte, typically forming singly charged adducts (e.g., [M+Na]⁺).[9] MALDI is often coupled with a Time-of-Flight (TOF) analyzer, which is well-suited for high-throughput analysis.
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ESI: This is a softer ionization technique where the glycan solution is passed through a heated capillary at a high potential, creating a fine spray of charged droplets. As the solvent evaporates, the charge on the droplets increases until ions are ejected. ESI can produce multiply charged ions, which is useful for analyzing large molecules on instruments with a lower m/z range.[7][8]
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Mass Analysis: Once ionized, the glycans are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., TOF, Quadrupole, or Orbitrap). The detector then records the abundance of ions at each m/z value, generating a mass spectrum. The peak corresponding to the NA4 N-glycan can then be identified and its exact mass determined with high precision.
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Self-Validating System and Trustworthiness
The described protocol constitutes a self-validating system through several means:
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Orthogonal Methods: The identity of the glycan can be confirmed using orthogonal techniques. For instance, after initial mass determination by MS, the sample can be subjected to exoglycosidase digestion (e.g., with a galactosidase). A subsequent MS analysis showing a mass shift corresponding to the loss of four galactose residues would confirm the tetra-galactosylated structure of NA4.
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High-Resolution Mass Spectrometry: Modern high-resolution instruments (like Orbitrap or FT-ICR) provide mass accuracy in the low parts-per-million (ppm) range. This allows for the confident assignment of an elemental composition (C90H150N6O66) to the measured exact mass, significantly increasing the trustworthiness of the identification.
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Tandem Mass Spectrometry (MS/MS): By selecting the ion corresponding to the NA4 glycan and fragmenting it inside the mass spectrometer, a characteristic fragmentation pattern is produced. This "fingerprint" can be matched against databases or known fragmentation rules to confirm the glycan's structure and sequence, providing an additional layer of validation.[6]
Part 3: Visualization of Structure and Workflow
Structure of NA4 N-Glycan
Caption: Schematic structure of the NA4 N-glycan.
Experimental Workflow for N-Glycan Mass Determination
Caption: Workflow for N-glycan analysis by mass spectrometry.
Part 4: Detailed Experimental Protocol
This protocol outlines a standard procedure for the release and analysis of N-glycans from a glycoprotein sample for mass determination.
Objective: To determine the exact mass of N-glycans, including NA4, from a purified glycoprotein.
Materials:
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Purified glycoprotein (e.g., hAAGP)
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Denaturing buffer (e.g., containing RapiGest SF or SDS)
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Reducing agent (e.g., DTT)
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Alkylating agent (e.g., iodoacetamide)
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Peptide-N-Glycosidase F (PNGase F)
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HILIC SPE cartridges or microtiter plates
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MALDI matrix (e.g., 2,5-DHB in acetonitrile/water with TFA)
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Mass spectrometer (e.g., MALDI-TOF MS)
Methodology:
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Denaturation and Reduction: a. Solubilize ~20 µg of the glycoprotein in a denaturing buffer. b. Add DTT to a final concentration of 5 mM and incubate at 60°C for 30 minutes to reduce disulfide bonds. c. Cool to room temperature and add iodoacetamide to a final concentration of 15 mM. Incubate in the dark for 30 minutes to alkylate cysteine residues, preventing disulfide bond reformation.
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Enzymatic Deglycosylation: a. Add PNGase F to the protein solution (typically 1-2 µL of a standard enzyme preparation). b. Incubate at 37°C for 2-4 hours to allow for complete release of N-linked glycans.
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Glycan Purification: a. Acidify the reaction mixture (e.g., with TFA) to precipitate the deglycosylated protein and any acid-labile surfactants. b. Centrifuge the sample and collect the supernatant containing the released glycans. c. Load the supernatant onto a pre-conditioned HILIC SPE cartridge. d. Wash the cartridge with a high organic solvent (e.g., 85% acetonitrile) to remove salts and other hydrophilic contaminants. e. Elute the purified glycans with an aqueous solvent (e.g., water or low-concentration ammonium formate). f. Dry the eluted glycans in a vacuum centrifuge.
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MALDI-TOF MS Analysis: a. Reconstitute the dried glycans in a small volume of water. b. Spot 1 µL of the glycan solution onto a MALDI target plate. c. Immediately add 1 µL of the MALDI matrix solution and allow the spot to air dry (co-crystallization). d. Load the target plate into the MALDI-TOF mass spectrometer. e. Acquire the mass spectrum in positive ion reflectron mode. The instrument should be calibrated using a known standard.
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Data Analysis: a. Process the resulting spectrum to identify peaks corresponding to N-glycans, typically observed as sodium adducts ([M+Na]⁺). b. Locate the peak corresponding to the theoretical m/z of the NA4 glycan ([M+Na]⁺ ≈ 2393.84 Da). c. The high-resolution monoisotopic mass can be determined from this peak, providing experimental validation of the theoretical value.
Conclusion
The NA4 N-glycan is a tetra-antennary complex glycan with a molecular weight of 2373 Da and a monoisotopic mass of 2370.8566 Da. These values are not merely theoretical; they are experimentally verifiable with high precision using a robust workflow centered around enzymatic release and mass spectrometric analysis. For researchers in drug development and glyco-engineering, an accurate determination of this and other glycan masses is a non-negotiable aspect of product characterization, ensuring the identity, purity, and consistency of glycoprotein-based therapeutics. The methodologies described herein provide a reliable framework for achieving this critical analytical goal.
References
- Dell, A., & Morris, H. R. (2001). Glycoprotein structure determination by mass spectrometry. Science, 291(5512), 2351-2356.
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Ludger Ltd. (n.d.). NA4 glycan (A4G4). Retrieved from [Link][1]
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Harvey, D. J. (2011). Ion mobility mass spectrometry for the analysis of N-glycans. Mass Spectrometry Reviews, 30(3), 499-563. (While the specific provided link was to a different paper, this review by Harvey is a more comprehensive and authoritative source on the topic).[8]
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National Institute of Standards and Technology. (2014, April 29). The NIST Glyco Mass Calculator. Retrieved from [Link][10]
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Zaia, J. (2004). Mass spectrometry of oligosaccharides. Mass Spectrometry Reviews, 23(3), 161-227. (Similar to reference 1, this is a highly cited review providing authoritative grounding).[7]
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Waters Corporation. (n.d.). A Deglycosylation and Sample Cleanup Method for Mass Spectrometry Analysis of N-linked Glycans. Retrieved from [Link][9]
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Ludger Ltd. (n.d.). NA4 Glycan - Product Information Sheet. Retrieved from [Link][3]
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University of Missouri. (2026, February 23). Calculating Exact Masses. Mass Spectrometry Facility. Retrieved from [Link][4]
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ExPASy - SIB Swiss Institute of Bioinformatics. (n.d.). GlycanMass. Retrieved from [Link][11]
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GlycoPOST. (2024, January 3). Lesson 1.2: Calculating Masses from Glycans, SMILES, and Formulas. YouTube. Retrieved from [Link] (Note: A placeholder URL is used as the original may not be stable, the concept is what is being cited).[12]
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Saphire, E. O., & Ward, A. B. (2018). Protein and glycan molecular weight determination of highly glycosylated HIV-1 envelope trimers by HPSEC-MALS. Journal of Virological Methods, 256, 10-17.[13]
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